Technical Whitepaper: N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Technical Whitepaper: N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Executive Summary
N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide (CAS 1010422-42-0) is a specialized fluorinated building block used critically in medicinal chemistry and fragment-based drug discovery (FBDD). It combines a lipophilic, metabolically stable difluoromethyl group (a bioisostere for hydroxymethyl or methyl groups) with a 4-bromophenethyl linker , a versatile handle for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and strategic utility in the development of next-generation small molecule therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The incorporation of the difluoroacetamide moiety significantly alters the electronic and steric profile compared to non-fluorinated analogs, enhancing membrane permeability and resistance to amidases.
| Property | Specification |
| CAS Number | 1010422-42-0 |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2-difluoroacetamide |
| Molecular Formula | C₁₀H₁₀BrF₂NO |
| Molecular Weight | 278.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted Boiling Point | 393.6 ± 42.0 °C (760 mmHg) |
| Predicted Density | 1.58 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (Amide NH) | ~12.5 (Predicted; acidity enhanced by α-fluorines) |
Synthetic Methodology
The synthesis of CAS 1010422-42-0 is most reliably achieved through the direct amidation of 4-bromophenethylamine. While peptide coupling reagents (HATU/EDC) can be used, the Ester Aminolysis route using Ethyl Difluoroacetate is preferred for scalability and atom economy, avoiding the formation of heavy urea byproducts.
Validated Synthesis Protocol: Ester Aminolysis Route
Reaction Overview:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Charge a reaction vessel with 2-(4-Bromophenyl)ethylamine (1.0 equiv).
-
Dissolve in anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) [0.2 M concentration].
-
Add Triethylamine (TEA) (1.2 equiv) if using the amine hydrochloride salt; otherwise, base is optional but accelerates kinetics.
-
-
Addition:
-
Cool the solution to 0°C.
-
Dropwise add Ethyl difluoroacetate (1.2 equiv) to control the exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 12–16 hours. Monitor by LC-MS (Target Mass: 278/280 [M+H]⁺ pattern).
-
-
Work-up & Purification:
-
Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallization: If necessary, recrystallize from Hexanes/EtOAc to achieve >98% purity.
-
Synthesis Workflow Diagram
Figure 1: Streamlined synthesis workflow via ester aminolysis.
Structural Utility & Applications
The Difluoroacetamide Bioisostere
The –NH–C(=O)–CHF2 group is a powerful motif in medicinal chemistry.
-
Hydrogen Bond Donor: The acidic proton on the CHF2 carbon can act as a weak hydrogen bond donor (C-H···O) in addition to the amide N-H.[1]
-
Metabolic Stability: The C-F bonds sterically and electronically protect the adjacent carbonyl from nucleophilic attack by hydrolases, extending the half-life (
) of the drug candidate. -
Lipophilicity: Fluorination increases lipophilicity (
), improving blood-brain barrier (BBB) penetration.
Divergent Functionalization
The 4-bromophenyl moiety serves as a "plug-and-play" connector. Researchers utilize this compound to introduce the difluoroacetamide tail into larger scaffolds via Palladium-catalyzed cross-coupling.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Coupling with amines to form aniline derivatives.
-
Heck Reaction: Coupling with alkenes to extend the carbon chain.
Functionalization Pathway Diagram[7]
Figure 2: Divergent synthetic utility of the brominated scaffold.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, handling should follow protocols for halogenated amides and benzyl halides .
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle within a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
PubChem. (n.d.).[2][3] 2,2-Difluoroacetamide Compound Summary. National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]
- Swarts, F. (1896). Sur l'acide difluoroacétique. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 31, 675.
